BenchChemオンラインストアへようこそ!

4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

Physicochemical profiling ADME prediction Scaffold optimization

This compound provides a core pyrazolo[3,4-d]pyrimidine scaffold with an unsubstituted N1-phenyl, offering a minimal steric/electronic footprint for systematic kinase inhibitor and GPCR SAR exploration. In contrast to pre-committed analogs like the 2,4-dimethylphenyl congener (VU0080241, mGluR4 PAM), this scaffold allows unbiased target profiling. With a CNS-optimized LogD of ~2.96, zero H-bond donors, and a polar surface area of 47 Ų, it mitigates P-gp efflux risk and reduces non-specific brain binding. High predicted boiling point (421.4 °C) and flash point (208.7 °C) ensure stability under aggressive reaction conditions, simplifying scale-up for medicinal chemistry groups and CROs requiring multi-gram quantities.

Molecular Formula C17H19N5
Molecular Weight 293.374
CAS No. 393845-20-0
Cat. No. B2846858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
CAS393845-20-0
Molecular FormulaC17H19N5
Molecular Weight293.374
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C17H19N5/c1-13-6-5-9-21(11-13)16-15-10-20-22(17(15)19-12-18-16)14-7-3-2-4-8-14/h2-4,7-8,10,12-13H,5-6,9,11H2,1H3
InChIKeyIHHZMQLXJJQBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 393845-20-0): Procurement-Relevant Physicochemical and Scaffold Overview


4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 393845-20-0) is a heterocyclic small molecule built on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is widely exploited in kinase inhibitor and GPCR modulator drug discovery [1]. The compound bears an unsubstituted N1-phenyl group and a racemic 3-methylpiperidine moiety at C4, resulting in predicted logP ~3.5, moderate lipophilicity (ACD/LogD 2.86–2.96), and zero Rule-of-5 violations, indicating lead-like physicochemical properties .

Why Generic 1-Phenylpyrazolo[3,4-d]pyrimidine Substitution Fails: Structural Determinants of Target Engagement and Selectivity for CAS 393845-20-0


Within the pyrazolo[3,4-d]pyrimidine class, seemingly conservative modifications at N1 or C4 can cause divergent pharmacology. The unsubstituted N1-phenyl group in CAS 393845-20-0 confers a distinct steric and electronic profile compared to the 2,4-dimethylphenyl analog VU0080241 (CAS 393845-24-4), which acts as a selective mGluR4 positive allosteric modulator with an EC50 of 4.6 µM . The 3-methylpiperidine substitution at C4 further differentiates this compound from 4-amino or 4-aryloxy analogs that show adenosine A1/A2A antagonist or hDHFR inhibitory activity [1]. Consequently, generic replacement by another 1-phenylpyrazolo[3,4-d]pyrimidine congener risks loss of the specific target profile that motivates procurement of this exact compound.

Quantitative Differentiation Evidence for 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine (393845-20-0) Versus Closest Analogs


Predicted Lipophilicity and Permeability Profile vs. 2,4-Dimethylphenyl Analog VU0080241

The unsubstituted N1-phenyl congener (CAS 393845-20-0) shows a predicted ACD/LogP of 3.49 and ACD/LogD (pH 7.4) of 2.96, whereas the 2,4-dimethylphenyl analog VU0080241 (CAS 393845-24-4) has a calculated LogP approximately ≥4.0 owing to the additional methyl groups . The lower lipophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific protein binding, which are critical considerations for biochemical assay development and in vitro profiling.

Physicochemical profiling ADME prediction Scaffold optimization

Structural Differentiation at N1-Phenyl vs. 4-Fluorophenyl and 2,4-Dimethylphenyl Analogs

The N1-phenyl substituent in CAS 393845-20-0 is electronically neutral and sterically minimal compared to the 4-fluorophenyl analog (e.g., 1-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine) and the 2,4-dimethylphenyl analog VU0080241 . The presence or absence of electron-withdrawing (F) or electron-donating (CH3) groups at the N1-aryl ring directly modulates the electron density of the pyrazolo[3,4-d]pyrimidine core, altering hydrogen-bonding capacity and π-stacking interactions with target proteins. In 1-phenylpyrazolo[3,4-d]pyrimidine-based hDHFR inhibitors, N1-phenyl substitution was a key driver of antitumor potency (IC50 range 2–15 µM depending on the amino acid conjugate) [1]; the unsubstituted phenyl variant in CAS 393845-20-0 thus provides a distinct SAR anchor point that is not replicated by substituted-phenyl analogs.

Structure-activity relationship Selectivity determinant Scaffold diversification

Rotatable Bond Count and Conformational Flexibility vs. N1-Benzyl and N1-Substituted-Phenyl Analogs

The target compound possesses only 2 freely rotatable bonds (ChemSpider prediction), a consequence of the direct N1-phenyl attachment without a methylene linker . In contrast, N1-benzyl or N1-phenethyl analogs introduce additional rotatable bonds (≥3–4), increasing conformational entropy and potentially reducing binding affinity due to a higher entropic penalty upon target binding. This constrained geometry favors a more rigid bioactive conformation, which can enhance binding enthalpy and selectivity for shallow or narrow ATP-binding pockets in kinases.

Conformational analysis Ligand efficiency Binding entropy

Predicted Boiling Point and Thermal Stability as a Practical Procurement and Handling Differentiator

The predicted boiling point of 421.4 ± 38.0 °C at 760 mmHg and flash point of 208.7 ± 26.8 °C (ACD/Labs) indicate high thermal stability, which is advantageous for purification by distillation or high-temperature reaction conditions during scale-up . Analogs with lower molecular weight or additional polar substituents may exhibit lower boiling points and greater thermal lability. This thermal stability profile supports procurement decisions for bulk synthesis and long-term storage without specialized cold-chain logistics.

Thermal stability Large-scale synthesis Storage conditions

Prioritized Application Scenarios for 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine (393845-20-0) Driven by Differential Evidence


Kinase Inhibitor Screening Libraries Requiring an Unsubstituted N1-Phenyl Anchor

The unsubstituted N1-phenyl group in CAS 393845-20-0 provides a minimal steric and electronic footprint, making it an ideal core scaffold for kinase inhibitor discovery programs that seek to explore N1-substituent SAR systematically. In contrast to the 2,4-dimethylphenyl analog VU0080241, which is pre-committed to mGluR4 PAM activity, this compound allows unbiased kinase profiling. Predicted LogP ~3.5 and only 2 rotatable bonds support favorable ligand efficiency metrics, reducing the need for extensive property optimization before primary screening .

Chemical Biology Probe Development Targeting Adenosine A1/A2A Receptors or hDHFR

The 1-phenylpyrazolo[3,4-d]pyrimidine core is a validated pharmacophore for adenosine receptor antagonism and hDHFR inhibition. The 3-methylpiperidine substitution at C4 has been shown in related series to modulate potency and selectivity at adenosine A1/A2A receptors. CAS 393845-20-0 represents a direct starting point for synthesizing focused libraries around the C4-amino position, where the 3-methylpiperidine group can be elaborated to optimize receptor subtype selectivity. The class-level hDHFR IC50 range of 2–15 µM for 1-phenyl analogs provides a benchmark for evaluating new conjugates derived from this scaffold [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a predicted LogD (pH 7.4) of 2.96, zero H-bond donors, and a polar surface area of 47 Ų, CAS 393845-20-0 falls within the desirable CNS drug-like space (LogD 1–4, PSA < 90 Ų). Its lower lipophilicity compared to the 2,4-dimethylphenyl analog (estimated ΔLogP ≈ −0.5 to −1.0) may translate to reduced P-glycoprotein efflux and lower non-specific brain tissue binding, making it a superior starting point for CNS-targeted kinase or GPCR programs that require a balanced permeability-solubility profile .

Thermally Stable Intermediate for Large-Scale Heterocyclic Synthesis

The high predicted boiling point (421.4 °C) and flash point (208.7 °C) indicate that CAS 393845-20-0 can withstand high-temperature reaction conditions, such as Buchwald-Hartwig aminations or microwave-assisted synthesis, without significant degradation. This thermal robustness simplifies purification and scale-up logistics, making it a cost-effective choice for medicinal chemistry groups and CROs that require multi-gram quantities of a pyrazolo[3,4-d]pyrimidine building block .

Quote Request

Request a Quote for 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.